molecular formula C7H8BN3O2S B6416319 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid CAS No. 1310383-65-3

2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid

Cat. No. B6416319
CAS RN: 1310383-65-3
M. Wt: 209.04 g/mol
InChI Key: BJDIQPUHYSEOKG-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid (MTPTBA) is a novel organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, including those involving the synthesis of organic compounds, the study of the mechanism of action of drugs, and the study of biochemical and physiological effects.

Scientific Research Applications

2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as amino acids and peptides. It has also been used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects. In addition, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has been used in the study of enzyme inhibition and protein-protein interactions.

Mechanism of Action

2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid acts as an inhibitor of enzymes and proteins. It binds to the active site of an enzyme or protein, preventing it from catalyzing its reaction. In addition, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid can also act as an inhibitor of protein-protein interactions, disrupting the binding of two proteins.
Biochemical and Physiological Effects
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has a wide range of biochemical and physiological effects. It has been shown to inhibit enzymes and proteins, as well as to disrupt protein-protein interactions. In addition, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has also been shown to have anti-inflammatory and analgesic effects, as well as to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively inexpensive, making it a cost-effective option for experiments. However, there are also some limitations to using 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid in laboratory experiments. For example, it is not very soluble in organic solvents, making it difficult to dissolve in certain solutions.

Future Directions

2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid has a wide range of potential future directions. It could be used in the development of new drugs, as well as in the study of enzyme inhibition and protein-protein interactions. In addition, it could be used in the study of bacterial and viral infections, as well as in the study of the biochemical and physiological effects of drugs. Finally, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid could be used in the development of new organic compounds, as well as in the study of the mechanisms of action of drugs.

Synthesis Methods

2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid can be synthesized through a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. In the Biginelli reaction, a three-component condensation reaction is used to synthesize 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid from aldehydes, urea, and a boronic acid. In the Ugi reaction, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid is synthesized from aldehydes, isocyanides, and a boronic acid. Finally, in the Passerini reaction, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid is synthesized from aldehydes, amines, and a boronic acid.

properties

IUPAC Name

[2-(4-methylpyrazol-1-yl)-1,3-thiazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BN3O2S/c1-5-2-9-11(3-5)7-10-6(4-14-7)8(12)13/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDIQPUHYSEOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)N2C=C(C=N2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189330
Record name Boronic acid, B-[2-(4-methyl-1H-pyrazol-1-yl)-4-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid

CAS RN

1310383-65-3
Record name Boronic acid, B-[2-(4-methyl-1H-pyrazol-1-yl)-4-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310383-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(4-methyl-1H-pyrazol-1-yl)-4-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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